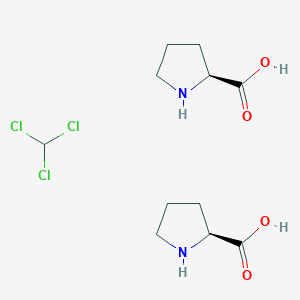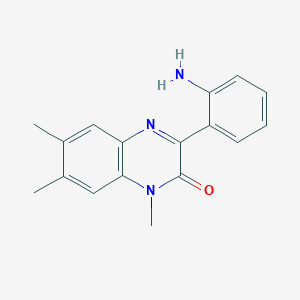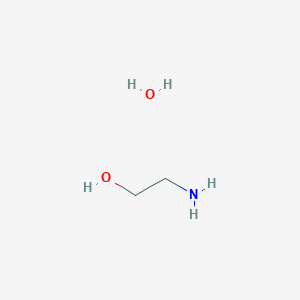
Ethanolamine water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanolamine water, also known as 2-aminoethanol water, is a compound that consists of ethanolamine dissolved in water. Ethanolamine is a naturally occurring organic chemical compound with the formula HOCH₂CH₂NH₂. It is a colorless, viscous liquid with an odor reminiscent of ammonia . Ethanolamine is both a primary amine and a primary alcohol, making it a bifunctional molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanolamine can be synthesized through the reaction of ethylene oxide with ammonia. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . The reaction can be represented as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_3 \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_2 ]
Industrial Production Methods: In industrial settings, ethanolamine is produced on a large scale using similar methods. The process involves the reaction of ethylene oxide with aqueous ammonia, followed by purification steps to isolate ethanolamine . The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethanolamine undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form amino acids or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Products include amino acids and other nitrogen-containing compounds.
Reduction: Products include simpler amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
Ethanolamine exerts its effects through various mechanisms:
Molecular Targets: Ethanolamine targets cellular membranes, where it is incorporated into phospholipids, contributing to membrane structure and function.
Pathways Involved: It is involved in the biosynthesis of phosphatidylethanolamine, a key component of cell membranes.
Comparison with Similar Compounds
Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.
Triethanolamine (TEA): Contains three hydroxyl groups and one amine group.
Comparison:
Ethanolamine: Contains one hydroxyl group and one amine group, making it a bifunctional molecule.
Diethanolamine: More hydrophilic due to the presence of an additional hydroxyl group.
Triethanolamine: Even more hydrophilic and commonly used in cosmetics and personal care products.
Ethanolamine is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
922193-26-8 |
|---|---|
Molecular Formula |
C2H9NO2 |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
2-aminoethanol;hydrate |
InChI |
InChI=1S/C2H7NO.H2O/c3-1-2-4;/h4H,1-3H2;1H2 |
InChI Key |
JZQLRTAGAUZWRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
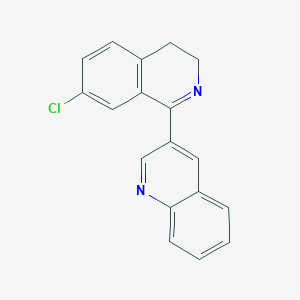
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)
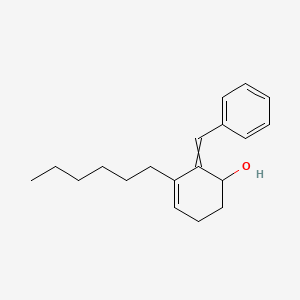

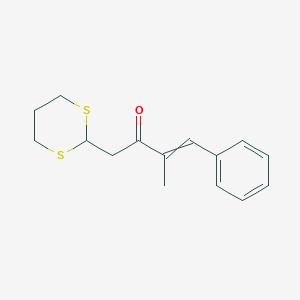

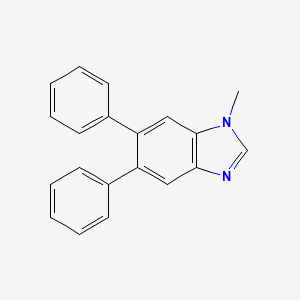
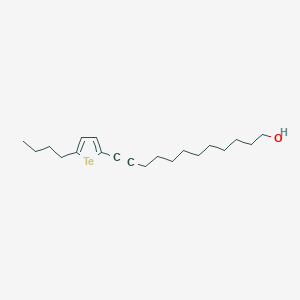

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
